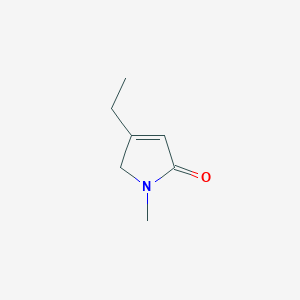
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine
Overview
Description
“(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine” is a heterocyclic organic compound with the molecular formula C28H27NP2 and a molecular weight of 439.47 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of pyrrolidine-functionalized nucleoside analogs, which could potentially include “(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine”, has been described in a research paper . The paper details the preparation of a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis
The molecular structure of “(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine” consists of a pyrrolidine ring with two diphenylphosphino groups attached at the 3 and 4 positions .Scientific Research Applications
Enantioselective Catalysis
The compound (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine has been extensively studied for its application in enantioselective catalysis. For instance, Nagel and Rieger (1988) explored its synthesis and separation as a diastereomeric mixture, demonstrating its potential in enantioselective catalysis processes (Nagel & Rieger, 1988). Additionally, Gonsalves et al. (2001) investigated its role as an N-aryl pyrrolidine ligand in enantioselective transfer hydrogenation, although it was found to be less selective than expected (Gonsalves et al., 2001).
Synthesis and Characterization
The synthesis and characterization of derivatives of (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine have been a focus of research. For example, Nagel et al. (1986) described the synthesis of various N-substituted derivatives and their application in the asymmetric hydrogenation of α-(Acylamino)acrylic acid derivatives (Nagel et al., 1986).
Palladium-Catalyzed Reactions
This compound has also been employed in palladium-catalyzed reactions. Miyazaki et al. (2014) reported its use in a cooperative palladium/boron catalyst system for intramolecular aminocyanation of alkenes (Miyazaki et al., 2014).
Application in Polymer Synthesis
Chen et al. (2020) investigated its use in the synthesis of novel, soluble, and thermally stable polyimides, highlighting its utility in advanced material synthesis (Chen et al., 2020).
Structural and Photophysical Studies
Wei et al. (2014) conducted structural and photophysical studies on copper iodide complexes with ligands similar to (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine, expanding our understanding of such complexes in photoluminescent applications (Wei et al., 2014).
properties
IUPAC Name |
[(3S,4S)-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NP2/c1-5-13-23(14-6-1)30(24-15-7-2-8-16-24)27-21-29-22-28(27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-29H,21-22H2/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRKZKDKJJCIHH-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine | |
CAS RN |
145693-67-0 | |
| Record name | (S,S)-Pyrophos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















